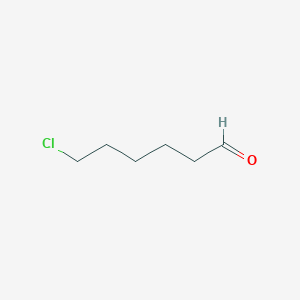

6-Chlorohexanal

Description

BenchChem offers high-quality 6-Chlorohexanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorohexanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIQYWPEJQUXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349106 | |

| Record name | 6-chlorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52387-36-7 | |

| Record name | 6-chlorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chlorohexanal: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorohexanal is a bifunctional linear C6 building block of significant interest in synthetic organic chemistry. Its structure, featuring a reactive aldehyde at one terminus and a primary alkyl chloride at the other, provides orthogonal handles for sequential chemical transformations. This unique characteristic makes it a valuable intermediate for introducing flexible six-carbon chains in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and fine chemicals. This guide offers a comprehensive exploration of 6-chlorohexanal, detailing its chemical and physical properties, synthetic routes, purification strategies, spectroscopic signature, and key applications, with a focus on its role in drug development.

Core Identifiers and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use in the laboratory. While extensive experimental data for 6-chlorohexanal is not broadly published, we can compile its core identifiers and computed properties. For practical context, the experimental properties of its direct precursor, 6-chloro-1-hexanol, are also provided.

| Property | 6-Chlorohexanal (Target Compound) | 6-Chloro-1-hexanol (Precursor) |

| CAS Number | 52387-36-7[1][2] | 2009-83-8[3] |

| Molecular Formula | C₆H₁₁ClO[1][2] | C₆H₁₃ClO[3] |

| Molecular Weight | 134.60 g/mol [1] | 136.62 g/mol [3][4] |

| Boiling Point | Data not available (predicted to be lower than precursor) | 108-112 °C at 14 mmHg[3][5] |

| Density | Data not available (predicted to be similar to precursor) | 1.024 g/mL at 25 °C[5] |

| Refractive Index (n²⁰/D) | Data not available | 1.456[5] |

| XLogP3-AA (Computed) | 1.3[1] | 1.6[4] |

Synthesis of 6-Chlorohexanal: A Comparative Overview

The preparation of 6-chlorohexanal is most commonly achieved through the selective oxidation of its corresponding primary alcohol, 6-chloro-1-hexanol. The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid, a common side reaction. Here, we detail the widely successful Swern oxidation and compare it with other viable methods.

Primary Recommended Protocol: Swern Oxidation

The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes. It operates at low temperatures, minimizing side reactions and preserving sensitive functional groups. The causality behind this method's success lies in the in-situ formation of a highly reactive dimethylchlorosulfonium cation, which activates the alcohol for elimination.

Caption: Workflow for the Swern Oxidation of 6-Chloro-1-hexanol.

Step-by-Step Experimental Protocol (Swern Oxidation): [6]

-

System Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Preparation: Charge the flask with anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol) and cool to -78 °C using a dry ice/acetone bath.

-

Activator Formation: Add oxalyl chloride (1.2 equivalents) dropwise to the cold DCM. Following this, slowly add a solution of dimethyl sulfoxide (DMSO, 2.5 equivalents) in anhydrous DCM via the addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 10-15 minutes.

-

Alcohol Addition: Slowly add a solution of 6-chloro-1-hexanol (1.0 equivalent) in anhydrous DCM, maintaining the temperature below -65 °C. Stir for 30-45 minutes upon completion of the addition.

-

Elimination: Add triethylamine (TEA, 5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.

-

Workup and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a 5% aqueous citric acid solution, water, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-chlorohexanal as a transparent oily mass.[6]

Alternative Synthetic Methods

While the Swern oxidation is effective, other reagents can be employed. The choice often depends on factors like scale, available equipment, and tolerance of other functional groups.

| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Operationally simple; commercially available reagent.[1][7] | Chromium-based reagent (toxic); workup can be challenging due to tar-like byproducts.[1][8] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, neutral pH, high chemoselectivity, easy workup, non-toxic metal byproducts.[9] | Potentially explosive on a large scale; high cost of the reagent.[10][11] |

Purification of 6-Chlorohexanal

Crude 6-chlorohexanal obtained from synthesis often contains unreacted starting material and byproducts. Due to the propensity of aldehydes to undergo oxidation or polymerization, a mild and efficient purification technique is required. Formation of a reversible bisulfite adduct is an excellent classical method for isolating aliphatic aldehydes.[3][5][12]

Protocol: Purification via Bisulfite Adduct Formation [3][4]

-

Adduct Formation: Dissolve the crude 6-chlorohexanal in dimethylformamide (DMF). Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously. The bisulfite will selectively react with the aldehyde to form a water-soluble adduct.

-

Extraction of Impurities: Add an immiscible organic solvent with low polarity (e.g., a mixture of hexanes and ethyl acetate) and more water to the funnel. Shake and separate the layers. Non-aldehydic impurities will remain in the organic phase, while the aldehyde's bisulfite adduct is partitioned into the aqueous phase.

-

Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). Slowly add a 50% sodium hydroxide (NaOH) solution dropwise with stirring until the aqueous layer is strongly basic (pH > 12). This reverses the reaction, regenerating the pure aldehyde.

-

Final Isolation: Extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield purified 6-chlorohexanal.

Spectroscopic Characterization

Structural confirmation of 6-chlorohexanal is unequivocally achieved through a combination of NMR and mass spectrometry. The following is an expert analysis of the expected spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environment.

-

Aldehyde Proton (H-1): A distinct triplet is expected far downfield, typically around δ 9.7-9.8 ppm . The coupling (J ≈ 1.5-2.0 Hz) is due to the adjacent CH₂ group at C-2.

-

Methylene Adjacent to Chlorine (H-6): A triplet is expected around δ 3.5-3.6 ppm (J ≈ 6.5-7.0 Hz), shifted downfield by the electron-withdrawing chlorine atom.

-

Methylene Adjacent to Aldehyde (H-2): A triplet of doublets (td) is expected around δ 2.4-2.5 ppm . It will show coupling to the H-1 aldehyde proton and the H-3 methylene protons.

-

Internal Methylene Groups (H-3, H-4, H-5): These protons will appear as a series of complex multiplets in the aliphatic region, typically between δ 1.4-1.8 ppm .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.[13]

-

Aldehyde Carbonyl (C-1): The most deshielded carbon, appearing as a sharp singlet around δ 202-203 ppm .

-

Carbon Bearing Chlorine (C-6): A singlet around δ 44-45 ppm .

-

Methylene Adjacent to Aldehyde (C-2): A singlet around δ 43-44 ppm .

-

Internal Methylene Carbons (C-3, C-4, C-5): Three distinct signals expected in the range of δ 21-32 ppm .

Mass Spectrometry (GC-MS)

Electron Ionization (EI) mass spectrometry will show characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak for the molecular ion at m/z 134, accompanied by an M+2 peak at m/z 136 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.

-

Key Fragments: Expect significant fragmentation resulting from α-cleavage next to the carbonyl group and loss of the chlorine atom or HCl. Common fragments would include [M-Cl]⁺ (m/z 99) and fragments corresponding to the loss of alkyl chains.

Applications in Drug Development and Medicinal Chemistry

The true value of 6-chlorohexanal lies in its application as a versatile synthon. The differential reactivity of the aldehyde and alkyl chloride moieties allows for its strategic incorporation into complex molecular scaffolds.

Case Study: Synthesis of Vilazodone

A prominent application of 6-chlorohexanal is in the synthesis of the antidepressant drug Vilazodone.[14][15] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[16] In a key step of its synthesis, 6-chlorohexanal undergoes a Fischer indole cyclization with a 4-cyanophenylhydrazine derivative to construct the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.[14][15]

Caption: Role of 6-chlorohexanal in the synthesis of a key Vilazodone intermediate.

In this reaction, the aldehyde first condenses with the hydrazine to form a hydrazone. This intermediate, under acidic conditions, undergoes a[14][14]-sigmatropic rearrangement followed by elimination of ammonia to form the indole ring. The chlorobutyl side chain, originating from 6-chlorohexanal, is then available for subsequent nucleophilic substitution to complete the synthesis of the final drug molecule.[2]

Safety and Handling

As a reactive aldehyde, 6-chlorohexanal must be handled with appropriate care in a laboratory setting.

| Hazard Class | GHS Classification & Statements |

| Acute Toxicity | H301: Toxic if swallowed. H332: Harmful if inhaled.[17] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][17] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[1][17] |

| Respiratory Irritation | H335: May cause respiratory irritation.[1][17] |

| Handling Precautions | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. Use only in a well-ventilated area or fume hood.[17] |

| Storage | Store in a tightly sealed container in an inert atmosphere. For long-term storage, keep in a freezer under -20°C.[17] |

References

-

lookchem. (n.d.). Cas 2009-83-8, 6-Chlorohexanol. Retrieved from [Link]

-

ResearchGate. (n.d.). An investigation of the synthesis of vilazodone. Retrieved from [Link]

-

ResearchGate. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from [Link]

-

Studylib. (n.d.). PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chlorohexanal. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-1-hexanol. Retrieved from [Link]

-

ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

-

PubChem. (n.d.). 6-Chlorohexanal - Spectral Information. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

-

Scribd. (n.d.). PCC Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

- Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.

-

Common Organic Chemistry. (n.d.). DMP (Dess-Martin Periodinane). Retrieved from [Link]

-

PubChemLite. (n.d.). 6-chlorohexanal (C6H11ClO). Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 6-chlorohexanol. Retrieved from [Link]

-

Exploring the Synthesis and Applications of 6-Chlorohexanol in Flavor and Fragrance. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Vilazodone. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Workup [chem.rochester.edu]

- 6. 6-Chlorohexanol(2009-83-8) 13C NMR spectrum [chemicalbook.com]

- 7. studylib.net [studylib.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 6-Chlorohexanal | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. achmem.com [achmem.com]

Reactivity of the aldehyde group in 6-Chlorohexanal

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chlorohexanal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorohexanal is a bifunctional aliphatic aldehyde that presents unique opportunities and challenges in organic synthesis. Its structure incorporates a reactive aldehyde group and a terminal alkyl chloride, making it a valuable building block for the synthesis of diverse molecular architectures, including pharmaceuticals and complex natural products.[1][2] This guide provides a comprehensive analysis of the reactivity of the aldehyde moiety in 6-chlorohexanal. We will explore its participation in key chemical transformations, discuss the chemoselectivity dictated by its bifunctional nature, and present detailed protocols for its synthesis and derivatization. The causality behind experimental choices, mechanistic pathways, and strategic applications of protecting groups are elucidated to provide field-proven insights for laboratory application.

Introduction: The Unique Structural Profile of 6-Chlorohexanal

6-Chlorohexanal, with the molecular formula C₆H₁₁ClO, possesses two distinct electrophilic centers: the carbonyl carbon of the aldehyde and the carbon atom bonded to the chlorine.[3][4][5] The aldehyde group, characterized by its polarized carbon-oxygen double bond, is highly susceptible to nucleophilic attack, making it the primary site for a vast array of chemical transformations.[6][7] The terminal chloroalkane provides a handle for nucleophilic substitution or organometallic coupling reactions.

The five-carbon methylene chain separating these two functional groups largely prevents significant inductive effects from the chlorine atom influencing the aldehyde's intrinsic reactivity. However, this separation is ideal for facilitating intramolecular cyclization reactions under specific conditions, a factor that must be considered during synthetic planning. This guide will focus primarily on the transformations of the aldehyde group, while also addressing the strategic management of the molecule's dual functionality.

Spectroscopic Characterization

A precise understanding of the spectroscopic data is crucial for reaction monitoring and product confirmation.

| Spectroscopic Data | Expected Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | ~9.7 ppm (t, 1H) | Aldehydic proton (-CHO) |

| ~3.5 ppm (t, 2H) | Methylene protons adjacent to Chlorine (-CH₂Cl) | |

| ~2.4 ppm (dt, 2H) | Methylene protons α to the carbonyl (-CH₂CHO) | |

| ~1.3-1.8 ppm (m, 6H) | Remaining methylene protons (-CH₂-) | |

| ¹³C NMR | ~202 ppm | Aldehyde carbonyl carbon (C=O) |

| ~45 ppm | Carbon adjacent to Chlorine (C-Cl) | |

| ~44 ppm | Carbon α to the carbonyl | |

| ~22-32 ppm | Remaining methylene carbons | |

| IR Spectroscopy | ~1725 cm⁻¹ (strong) | C=O stretch of an aliphatic aldehyde |

| ~2720, ~2820 cm⁻¹ (weak) | C-H stretch of the aldehydic proton (Fermi doublet) | |

| ~730 cm⁻¹ (medium) | C-Cl stretch |

Note: Exact values can vary based on the solvent and instrument used. Data is inferred from typical values for aliphatic aldehydes and chloroalkanes.[3][8][9]

Synthesis of 6-Chlorohexanal

The most common and reliable method for preparing 6-chlorohexanal is through the selective oxidation of the corresponding primary alcohol, 6-chloro-1-hexanol.[10] Reagents like pyridinium chlorochromate (PCC) are effective, but the Swern oxidation is often preferred due to its mild conditions, high yields, and avoidance of chromium waste.[11]

Workflow: Swern Oxidation of 6-Chloro-1-hexanol

Caption: General mechanism of nucleophilic addition to an aldehyde.

The Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). [12][13]This reaction is paramount for C=C bond formation and offers control over alkene geometry based on the ylide's stability. [14]

-

Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. [14][15]* Causality: Non-stabilized ylides (e.g., from primary alkyl halides) react rapidly and typically yield (Z)-alkenes under salt-free conditions. Stabilized ylides (with electron-withdrawing groups) react more slowly and favor the formation of the more thermodynamically stable (E)-alkene. [14] Experimental Protocol: Wittig Olefination

-

Ylide Preparation:

-

In a flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

-

Cool to 0 °C and add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. The solution will turn a characteristic deep red or orange color, indicating ylide formation.

-

Stir at room temperature for 1 hour.

-

-

Olefination:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of 6-chlorohexanal (1.0 eq.) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. The color will fade as the ylide is consumed.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with diethyl ether. Wash the combined organic layers with water and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by column chromatography on silica gel to separate the product (7-chlorohept-1-ene) from triphenylphosphine oxide.

-

The Grignard Reaction: Synthesis of Secondary Alcohols

Grignard reagents (R-MgX) are potent carbon nucleophiles that add to aldehydes to produce secondary alcohols after an acidic workup. [16][17][18]

-

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The resulting magnesium alkoxide intermediate is then protonated with a dilute acid to give the alcohol. [18]* Causality: The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by any protic source, including water or alcohols. [17][19]The choice of the Grignard reagent directly determines the structure of the resulting secondary alcohol.

Experimental Protocol: Grignard Addition

-

Reaction Setup: In a flame-dried flask under argon, add a solution of 6-chlorohexanal (1.0 eq.) in anhydrous diethyl ether or THF. Cool the flask to 0 °C.

-

Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq. solution in ether) dropwise via a syringe, maintaining the temperature at 0 °C.

-

Reaction & Quenching:

-

After the addition is complete, stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of NH₄Cl.

-

-

Work-up and Purification:

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting 7-chloroheptan-2-ol via column chromatography or distillation.

-

The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

This condensation reaction involves an active methylene compound (e.g., malononitrile, diethyl malonate) and an aldehyde, typically catalyzed by a weak base like piperidine or an amine. [20]It is a reliable method for creating α,β-unsaturated products. [21][22]

-

Mechanism: The base deprotonates the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type adduct rapidly undergoes dehydration to yield the final conjugated product. [20]* Causality: The use of a weak base is critical to prevent the self-condensation of the aldehyde while being strong enough to deprotonate the active methylene compound. [20]The reaction is driven forward by the formation of a stable, conjugated π-system.

Strategic Considerations: Managing Bifunctionality

The true synthetic utility of 6-chlorohexanal lies in the ability to selectively manipulate one functional group while leaving the other intact. When reactions targeting the chloro-terminus are desired (e.g., substitution with an azide, or formation of a Grignard reagent), the more reactive aldehyde group must first be protected. [23]

Protecting Group Strategy: Acetal Formation

Aldehydes are most commonly protected as cyclic acetals, which are stable to basic, nucleophilic, and organometallic reagents but are easily removed under acidic conditions. [23][24]

Caption: Workflow for using an acetal protecting group strategy.

Experimental Protocol: Acetal Protection

-

Setup: To a solution of 6-chlorohexanal (1.0 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq.).

-

Reaction: Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux until no more water is collected.

-

Work-up: Cool the reaction mixture and wash with saturated NaHCO₃ solution and then brine.

-

Purification: Dry the organic layer over K₂CO₃, filter, and concentrate. The resulting protected aldehyde, 2-(5-chloropentyl)-1,3-dioxolane, is often pure enough for subsequent steps, or it can be purified by vacuum distillation.

Conclusion

6-Chlorohexanal is a versatile synthetic intermediate whose utility is defined by the reactivity of its aldehyde group. A thorough understanding of its participation in nucleophilic additions, condensations, and redox reactions, coupled with strategic deployment of protecting groups, allows for its effective incorporation into complex molecular targets. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of this bifunctional building block in pharmaceutical and materials science applications.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. 6-Chlorohexanal | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 6-chlorohexanal (C6H11ClO) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. youtube.com [youtube.com]

- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. 6-CHLOROHEXANAL synthesis - chemicalbook [chemicalbook.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. leah4sci.com [leah4sci.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 24. reddit.com [reddit.com]

A Senior Application Scientist's Guide to the Solubility and Stability of 6-Chlorohexanal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorohexanal is a bifunctional synthetic building block whose utility is fundamentally governed by its physicochemical properties. As a molecule possessing both a reactive aldehyde and a terminal alkyl chloride, its behavior in solution is a critical parameter for reaction design, process optimization, and purification. This technical guide provides an in-depth analysis of the solubility and stability of 6-chlorohexanal in common laboratory solvents. We move beyond simple data presentation to explain the causality behind its behavior, offering field-proven protocols for both determining its solubility and assessing its stability over time. This document is structured to serve as a practical and authoritative resource, empowering scientists to handle this versatile intermediate with confidence and precision.

Physicochemical Foundation of 6-Chlorohexanal

To effectively utilize 6-chlorohexanal (C₆H₁₁ClO)[1], one must first appreciate its structural dichotomy. The molecule consists of a six-carbon aliphatic chain, lending it significant nonpolar character. However, this is punctuated at opposite ends by two polar functional groups: the carbonyl group of the aldehyde and the carbon-chlorine bond. This amphiphilic nature is the primary determinant of its solubility profile, suggesting broad compatibility with a range of organic solvents while having limited affinity for highly polar protic solvents like water.

Solubility Profile: Theory and Practice

The principle of "like dissolves like" provides a strong theoretical basis for predicting solubility.[2] The combination of polar and nonpolar characteristics in 6-chlorohexanal predicts its miscibility with many common organic solvents.

Qualitative Solubility Assessment

Based on its structure and data from analogous compounds, the expected solubility of 6-chlorohexanal is high across various solvent classes. The nonpolar alkyl chain interacts favorably with nonpolar solvents via van der Waals forces, while the polar aldehyde and chloride groups allow for dipole-dipole interactions with polar solvents.[3]

Table 1: Predicted Qualitative Solubility of 6-Chlorohexanal at Ambient Temperature

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Miscible | Favorable van der Waals interactions with the hexyl chain.[3] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, DMF, DMSO | Miscible | Strong dipole-dipole interactions between the solvent and the C=O and C-Cl bonds.[2][3] |

| Polar Protic | Ethanol, Methanol | Miscible | Dipole-dipole interactions and potential for hydrogen bonding with the carbonyl oxygen.[3] Caution: Potential for hemiacetal/acetal formation. |

| Highly Polar Protic | Water | Sparingly Soluble | The nonpolar character of the C6 chain outweighs the polarity of the functional groups, limiting miscibility.[2] |

Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or formulation development, a quantitative determination of solubility is essential. The following gravimetric protocol is a robust and reliable method.

Experimental Protocol 2.2.1: Gravimetric Solubility Measurement

-

Preparation: To a 10 mL glass vial with a magnetic stir bar, add a known volume (e.g., 5.0 mL) of the desired solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled water bath (e.g., 25°C) for at least 30 minutes to ensure thermal equilibrium.

-

Saturation: Add an excess amount of 6-chlorohexanal to the solvent. The presence of a persistent, separate liquid phase of the solute confirms that the solution is saturated.

-

Equilibrium: Stir the biphasic mixture vigorously for a minimum of 24 hours to ensure equilibrium is reached.

-

Sampling: Stop the stirring and allow the mixture to settle completely. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant, ensuring no undissolved solute is transferred.

-

Analysis: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or via rotary evaporation. Dry the vial containing the non-volatile solute to a constant mass.

-

Calculation: Determine the mass of the dissolved 6-chlorohexanal. Express the solubility in the desired units (e.g., g/L or mol/L).

Caption: Workflow for Quantitative Solubility Determination.

Stability, Storage, and Degradation Pathways

The chemical stability of 6-chlorohexanal is a more pressing concern than its solubility. Its bifunctional nature makes it susceptible to several degradation pathways, necessitating specific storage and handling procedures.

Primary Degradation Pathways

The principal routes of degradation stem from the reactivity of the aldehyde and, to a lesser extent, the alkyl chloride.

-

Oxidation: The aldehyde functional group is readily oxidized by atmospheric oxygen to form the corresponding 6-chlorohexanoic acid. This process can be accelerated by light and trace metal impurities.

-

Polymerization/Aldol Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic catalysts, leading to the formation of higher molecular weight oligomers and polymers. This often manifests as increased viscosity or the formation of a precipitate.

-

Reaction with Nucleophiles:

-

Protic Solvents: In protic solvents like alcohols, 6-chlorohexanal can exist in equilibrium with its corresponding hemiacetal and acetal. This is not degradation in a destructive sense, but it sequesters the active aldehyde.

-

Hydrolysis: In the presence of water, the alkyl chloride can undergo slow nucleophilic substitution to yield 6-hydroxyhexanal. This is generally slow but can be catalyzed by changes in pH.

-

Caption: Key Degradation Pathways for 6-Chlorohexanal.

Recommended Storage and Handling

Based on the degradation pathways, a stringent storage protocol is required to maintain the purity and reactivity of 6-chlorohexanal.

-

Temperature: Store in a freezer at or below -20°C.[4] Low temperatures drastically reduce the rates of all degradation reactions.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This is the most critical step to prevent oxidation of the aldehyde.

-

Container: Use a tightly sealed container to prevent moisture ingress, which could lead to hydrolysis.

-

Purity: Use the material promptly after opening. For long-term storage of larger quantities, consider aliquoting into smaller, single-use containers to minimize repeated exposure to air and moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and finely powdered metals.[5]

Protocol for Stability Assessment via GC-MS

To validate storage conditions or assess compatibility with reaction media, a stability study is advisable. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying the parent compound from volatile degradation products.[6][7]

Experimental Protocol 3.3.1: GC-MS Stability Study

-

Sample Preparation: Prepare a stock solution of 6-chlorohexanal (e.g., 1 mg/mL) in the solvent of interest (e.g., dichloromethane).

-

Aliquoting and Storage: Dispense the solution into multiple sealed GC vials. Store sets of vials under different conditions (e.g., -20°C/dark, 4°C/dark, 25°C/dark, 25°C/light).

-

Time Points: Designate specific time points for analysis (e.g., t=0, 24h, 48h, 1 week, 1 month).

-

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is well-suited for separating compounds of this volatility.[6]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

-

Injector: 250°C.

-

Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min). This program effectively separates the analyte from solvent and potential degradation products.[8]

-

MS Detector: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 35-350 to capture the parent ion and key fragments.

-

-

Data Analysis: At each time point, inject a sample. Calculate purity using the area normalization method, where the peak area of 6-chlorohexanal is divided by the total area of all peaks. A decrease in this percentage over time indicates degradation. The mass spectra of new peaks can be used to identify degradation products like 6-chlorohexanoic acid.

Conclusion

6-Chlorohexanal is a highly soluble compound in the majority of organic solvents, offering great flexibility for its use in synthetic chemistry. However, this versatility is counterbalanced by its limited stability. The aldehyde moiety is particularly susceptible to oxidation and polymerization. Therefore, the long-term integrity of this reagent is critically dependent on strict adherence to storage and handling protocols, specifically low-temperature storage under an inert atmosphere. By employing the analytical methods described herein, researchers can confidently prepare, store, and utilize 6-chlorohexanal, ensuring the reproducibility and success of their scientific endeavors.

References

- BenchChem. A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexanol.

- ChemicalBook. 6-CHLOROHEXANAL - Safety Data Sheet.

- Achmem. 6-chlorohexanal.

- AChemBlock. 6-chlorohexanal 95%.

- BenchChem. A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne.

- BenchChem. Solubility and stability of 6-Chloro-1-hexanol.

- ChemicalBook. 6-Chlorohexanol | 2009-83-8.

- BenchChem. impact of solvent choice on 6-Chloro-1-hexyne reactivity.

- lookchem. Cas 2009-83-8,6-Chlorohexanol.

- Thermo Fisher Scientific. 6-SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- BenchChem. Solubility of 6-Chloro-1-hexyne in Organic Solvents: A Technical Guide.

- BenchChem. Purity Analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane: A Comparative Guide.

- Histry Chem. 6-Chlorohexanol MSDS/SDS | Supplier & Distributor.

- Guidechem. 6-CHLOROHEXANAL 52387-36-7 wiki.

- Sigma-Aldrich. 6-Chlorohexanal | 52387-36-7.

- National Center for Biotechnology Information. 6-Chlorohexanal | C6H11ClO | CID 643049 - PubChem.

Sources

Introduction: The Versatility of a Bifunctional Building Block

An In-depth Technical Guide to 6-Chlorohexanal: Synthesis, Reactivity, and Applications

6-Chlorohexanal is a bifunctional organic compound featuring a six-carbon aliphatic chain with a reactive aldehyde group at one terminus and a primary alkyl chloride at the other.[1][2] This unique structural arrangement allows for selective and sequential chemical transformations, making it a highly valuable intermediate in modern organic synthesis.[1] While its direct precursor, 6-chloro-1-hexanol, finds use in the fragrance and flavor industry, the aldehyde functionality of 6-chlorohexanal opens up a much broader range of synthetic possibilities, particularly in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs).[1][3]

This guide provides a comprehensive exploration of 6-chlorohexanal, focusing on its synthesis, key chemical reactions, and pivotal role as a building block in drug development. It is intended to serve as a technical resource for researchers and scientists, offering detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

A clear understanding of 6-chlorohexanal's properties is essential for its effective use in synthesis. These properties dictate storage conditions, solvent choices, and reaction setups.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [2][4] |

| Molecular Weight | 134.60 g/mol | [2] |

| CAS Number | 52387-36-7 | [2] |

| Appearance | Transparent oily mass / Liquid | [3][5] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |

| IUPAC Name | 6-chlorohexanal | [2] |

Core Synthesis: From Alcohol to Aldehyde

The most common and direct route to 6-chlorohexanal is through the selective oxidation of its corresponding alcohol, 6-chloro-1-hexanol.[1][7] The challenge in this transformation lies in achieving high conversion to the aldehyde without over-oxidation to the carboxylic acid. Several methods exist, but the Swern oxidation is a widely adopted and reliable protocol that operates under mild conditions, preserving the integrity of the alkyl chloride group.[1][5]

The causality behind the Swern oxidation's effectiveness is its mechanism. It avoids harsh, acidic, or high-temperature conditions. The reaction is initiated by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at a very low temperature (-78 °C) to form the electrophilic chlorosulfonium ion. The primary alcohol (6-chloro-1-hexanol) then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction (a five-membered ring transition state), which yields the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][5] The low temperature is critical to prevent side reactions and decomposition of the activated DMSO species.

Detailed Experimental Protocol: Swern Oxidation

This protocol is adapted from a procedure detailed in patent literature, demonstrating high yield and purity.[5]

Materials:

-

6-chloro-1-hexanol (50g, 0.366 mol)

-

Dimethyl sulfoxide (DMSO) (57.19g, 0.732 mol)

-

Oxalyl chloride (55.74g, 0.439 mol)

-

Triethylamine (148g, 1.464 mol)

-

Anhydrous Dichloromethane (DCM) (700 mL total)

-

5% Aqueous Citric Acid (400 mL)

-

Water (500 mL)

-

Anhydrous Sodium Sulfate

Procedure:

-

Activator Formation: Under an inert nitrogen atmosphere, dissolve DMSO in 600 mL of anhydrous DCM in a flame-dried flask. Cool the mixture to -78°C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride dropwise to the cooled solution, maintaining the temperature at -78°C. Stir the reaction mixture for 10 minutes to allow for the formation of the chloro(dimethyl)sulfonium chloride intermediate.

-

Alcohol Addition: Dissolve 6-chloro-1-hexanol in 100 mL of anhydrous DCM and add this solution slowly to the reaction mixture, ensuring the temperature remains at -78°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at -78°C.

-

Elimination: Add triethylamine dropwise to the reaction at -78°C. This step is exothermic; careful control of the addition rate is necessary to maintain the temperature.

-

Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Add 500 mL of water and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer with 400 mL of 5% aqueous citric acid, followed by a final wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at 35-40°C.

-

Result: The procedure yields 6-chlorohexanal as a transparent oily mass (46.5g, 94% yield).[5]

Key Reactions and Mechanistic Insights

The synthetic utility of 6-chlorohexanal stems from the orthogonal reactivity of its two functional groups. The aldehyde is an electrophilic center amenable to nucleophilic attack and reductive amination, while the alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for a stepwise functionalization strategy.

This dual reactivity is the cornerstone of its role as a versatile building block. A synthetic chemist can choose to first react the aldehyde group, for instance, in a condensation reaction, while leaving the alkyl chloride untouched. Subsequently, the chloride can be displaced by a nucleophile to introduce another molecular fragment, effectively elongating or cyclizing the structure.

Core Application in Drug Development: Synthesis of Vilazodone Intermediate

A prominent example showcasing the strategic use of 6-chlorohexanal is in the synthesis of the antidepressant drug Vilazodone.[1] 6-Chlorohexanal serves as a key precursor for an essential intermediate. The synthesis leverages the reactivity of the aldehyde group to construct the core indole structure of the drug via a Fischer indole synthesis.[1]

The workflow is as follows:

-

Starting Material: 6-chlorohexanal is the C6 building block.

-

Fischer Indole Synthesis: The aldehyde group of 6-chlorohexanal reacts with a suitable phenylhydrazine derivative. This classic reaction involves the condensation of the aldehyde and the hydrazine, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring system.

-

Key Intermediate: The product of this reaction is a crucial intermediate, such as 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which contains the necessary alkyl chloride handle for subsequent elaboration into the final Vilazodone molecule.[1]

Analytical Methodologies

While specific validated methods for 6-chlorohexanal are not extensively detailed in public literature, standard analytical techniques for similar volatile organic compounds are applicable.[8][9] Purity analysis and reaction monitoring would typically be performed using Gas Chromatography (GC) due to the compound's volatility, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for structural confirmation.[8][10] High-Performance Liquid Chromatography (HPLC) with UV detection could also be developed, particularly after derivatization of the aldehyde group if needed for better chromophoric properties.[8][9]

Safety and Handling

6-Chlorohexanal is classified as an irritant. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Should be handled in a well-ventilated place, preferably a fume hood, to avoid breathing vapors.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and tightly fitting safety goggles.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere.[6][11]

-

Spills: In case of a spill, remove all sources of ignition and use spark-proof tools for cleanup. Prevent the chemical from entering drains.[11]

Conclusion

6-Chlorohexanal stands out as a strategically important C6 building block in organic synthesis. Its value is derived from its bifunctional nature, which permits controlled, stepwise modifications at either the aldehyde or the alkyl chloride terminus. This predictable reactivity has been expertly leveraged in the pharmaceutical industry, most notably in the synthesis of complex APIs like Vilazodone. The reliable and high-yielding synthesis of 6-chlorohexanal from its corresponding alcohol, coupled with its versatile chemical handles, ensures its continued relevance for researchers and drug development professionals engaged in the construction of novel and intricate molecular targets.

References

-

6-Chlorohexanal | C6H11ClO | CID 643049 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Cas 2009-83-8,6-Chlorohexanol | lookchem. (n.d.). Retrieved from [Link]

-

Synthesis of 6-chlorohexanol - ResearchGate. (2016-03-18). Retrieved from [Link]

-

-

ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Chlorohexanal | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 6-CHLOROHEXANAL synthesis - chemicalbook [chemicalbook.com]

- 6. achmem.com [achmem.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

A Researcher's Comprehensive Guide to the Procurement and Quality Control of 6-Chlorohexanal

This technical guide provides an in-depth analysis of 6-Chlorohexanal, a pivotal bifunctional reagent in advanced organic synthesis and pharmaceutical development. Moving beyond a mere catalog of suppliers, this document offers a holistic perspective, encompassing synthetic origins, potential impurity profiles, and robust quality control protocols. The objective is to empower researchers, scientists, and drug development professionals with the expertise to not only source but also rigorously validate this critical chemical building block for their specific applications.

Introduction to 6-Chlorohexanal: A Versatile Synthetic Intermediate

6-Chlorohexanal is an organic compound with the chemical formula C₆H₁₁ClO. It is a bifunctional molecule, containing both an aldehyde and a chloroalkane functional group. This dual reactivity makes it a valuable intermediate in a variety of chemical syntheses. The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the chloro group can undergo nucleophilic substitution. This versatility allows for the construction of complex molecular architectures from a relatively simple starting material. In the context of drug development, 6-Chlorohexanal often serves as a key building block for introducing a six-carbon linker into a target molecule.

The Synthetic Landscape: Implications for Purity and Quality

A thorough understanding of the synthetic routes to 6-Chlorohexanal is paramount for anticipating potential impurities that could compromise experimental outcomes. The most prevalent commercial synthesis involves the selective oxidation of 6-chloro-1-hexanol.

Common Synthetic Pathway

Figure 1: A simplified diagram illustrating the common synthetic route to 6-Chlorohexanal from 6-chloro-1-hexanol and potential side reactions.

The choice of oxidizing agent is a critical determinant of the impurity profile. While reagents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are common, they can lead to specific impurities. Over-oxidation can result in the formation of 6-chlorohexanoic acid, while unreacted starting material (6-chloro-1-hexanol) may also be present in the final product. The presence of these impurities can have significant downstream effects, particularly in multi-step syntheses where they can lead to the formation of unintended by-products.

Commercial Availability and Supplier Overview

6-Chlorohexanal is commercially available from a range of suppliers, catering to different scales and purity requirements. These can be broadly categorized into large-scale manufacturers, specialty chemical suppliers, and catalog distributors. The choice of supplier will often depend on the quantity required, the purity specifications, and the lead time.

| Supplier Category | Typical Scale | Purity Grades | Key Considerations |

| Large-Scale Manufacturers | Kilograms to Tons | >95% | Long-term supply, consistent quality, may require large minimum order quantities. |

| Specialty Chemical Suppliers | Grams to Kilograms | >97%, >98% | Higher purity grades, may offer custom synthesis, often provide more detailed analytical data. |

| Catalog Distributors | Milligrams to Grams | Varies, often >95% | Wide selection, easy to order small quantities, purity can vary between batches. |

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch of 6-Chlorohexanal to understand the specific purity and impurity profile.

Rigorous Quality Control: A Mandate for Reproducibility

Given the inherent instability of aldehydes and the potential for impurities from synthesis, in-house quality control is a critical step to ensure the reliability and reproducibility of experimental results.

Workflow for Incoming Material Qualification

Figure 2: A recommended workflow for the quality control and acceptance of incoming 6-Chlorohexanal.

Step-by-Step Analytical Protocols

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology:

-

Dissolve approximately 10-20 mg of 6-Chlorohexanal in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ):

-

~9.77 ppm (triplet, 1H, -CHO)

-

~3.54 ppm (triplet, 2H, -CH₂Cl)

-

~2.46 ppm (triplet of doublets, 2H, -CH₂CHO)

-

~1.80-1.40 ppm (multiplets, 6H, remaining -CH₂- groups)

-

-

B. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify volatile impurities.

-

Methodology:

-

Prepare a dilute solution of 6-Chlorohexanal in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature gradient to separate the components (e.g., start at 50°C, ramp to 250°C).

-

Analyze the resulting mass spectra to identify the parent compound and any impurities (e.g., 6-chloro-1-hexanol, 6-chlorohexanoic acid).

-

Safe Handling, Storage, and Stability Considerations

6-Chlorohexanal is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Due to the susceptibility of the aldehyde group to oxidation, 6-Chlorohexanal should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). The container should be tightly sealed to prevent exposure to air and moisture.

-

Stability: Over time, aldehydes can oxidize to carboxylic acids or undergo polymerization. It is recommended to re-analyze the purity of 6-Chlorohexanal if it has been in storage for an extended period, especially if the container has been opened multiple times.

Applications in Research and Drug Development

The unique bifunctionality of 6-Chlorohexanal makes it a valuable tool in the synthesis of a wide range of molecules, including:

-

Pharmaceutical Intermediates: It is used to introduce flexible six-carbon linkers in drug candidates, which can be crucial for optimizing binding to biological targets.

-

Heterocyclic Chemistry: The aldehyde functionality can be used as a handle to construct various heterocyclic rings, which are common motifs in bioactive molecules.

-

Probe Synthesis: It can be used in the development of chemical probes and labeling agents for studying biological systems.

Conclusion

The successful application of 6-Chlorohexanal in a research and development setting is critically dependent on a comprehensive understanding of its chemical properties, synthetic origins, and potential impurities. By implementing a robust quality control workflow and adhering to proper handling and storage procedures, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The selection of a reputable supplier is the first step, but in-house verification is the ultimate guarantee of quality.

References

-

PubChem. (n.d.). 6-Chlorohexanal. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 6-Chlorohexanal

This guide provides a comprehensive overview of the essential safety protocols for 6-Chlorohexanal (CAS No. 52387-36-7), a key intermediate in various chemical syntheses. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation. Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and achieving environmental compliance.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of 6-Chlorohexanal is the foundation of a robust safety protocol. The compound's reactivity and toxicological profile dictate the necessary control measures.

GHS Classification and Physicochemical Properties

6-Chlorohexanal is classified under the Globally Harmonized System (GHS) as an irritant.[1][2] The primary hazards are associated with its effects on the skin, eyes, and respiratory system.[1] These hazards are directly linked to its chemical structure and properties.

Table 1: Physicochemical and Hazard Data for 6-Chlorohexanal

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO | [1][3][4] |

| Molecular Weight | 134.60 g/mol | [1][4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Boiling Point | 50-51 °C @ 0.5 Torr | [6] |

| Density | ~0.987 - 1.030 g/mL at 25 °C | [6][7] |

| Flash Point | 98 °C / 208.4 °F | [7] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][8] |

The aldehyde functional group can be reactive, and the terminal alkyl chloride adds to its synthetic utility and potential for biological interaction. The noted respiratory irritation (H335) necessitates that all handling of this compound be performed within a certified chemical fume hood to prevent inhalation of vapors.[1][2]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with engineering controls and is supplemented by appropriate PPE. The principle is to create multiple barriers between the researcher and the chemical.

Engineering Controls

-

Chemical Fume Hood: This is the primary engineering control. All procedures involving the transfer, weighing, or reaction of 6-Chlorohexanal must be conducted in a properly functioning fume hood. This is a non-negotiable requirement to mitigate the risk of respiratory irritation from vapor inhalation.[3][9]

-

Safety Showers and Eyewash Stations: Ensure that a certified and unobstructed safety shower and eyewash station are located in close proximity to the workstation.[10] Their availability is critical for immediate decontamination in the event of a significant splash.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of 6-Chlorohexanal.[11][12]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[13] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[11]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as neoprene should be considered.[12][13] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[3]

-

Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn and fully buttoned.[12]

-

-

Respiratory Protection: When engineering controls like a fume hood are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[3][10] Respirator use requires a formal fit test and training program.[12]

Caption: PPE selection logic based on GHS hazard statements.

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is essential to prevent accidental exposure and maintain chemical stability.

Handling Protocol

This protocol is designed to be a self-validating system, where each step confirms a state of safety before proceeding to the next.

-

Pre-Handling Verification:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Inspect all required PPE for defects.

-

Ensure spill cleanup materials are readily available.

-

Locate the nearest fire extinguisher, safety shower, and eyewash station.

-

-

Chemical Handling:

-

Handle in a well-ventilated place, specifically within the fume hood.[3]

-

Use non-sparking tools and ground/bond containers during transfers to prevent static discharge.[3][14]

-

Avoid contact with skin and eyes.[3]

-

After handling, wash hands thoroughly with soap and water, even if gloves were worn.[7][14]

-

-

Post-Handling:

Storage Conditions

Improper storage can lead to degradation, pressure buildup, or reaction with incompatible materials.

-

Location: Store in a dry, cool, and well-ventilated area.[3][7] Some suppliers recommend refrigerated or freezer storage (-20°C) under an inert atmosphere.[6][8][15] Always follow the storage temperature specified by the supplier.

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[3][7]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, finely powdered metals, and strong reducing agents.[7][9] Store apart from foodstuff containers.[3]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

The immediate response to an exposure is critical. Show the Safety Data Sheet to attending medical personnel.[14][16]

-

Inhalation: Immediately move the affected person to fresh air.[3][7] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[3]

-

Skin Contact: Take off all contaminated clothing immediately.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][9][17] Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[14]

-

Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[3]

Sources

- 1. 6-Chlorohexanal | C6H11ClO | CID 643049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-chlorohexanal 95% | CAS: 52387-36-7 | AChemBlock [achemblock.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. 6-CHLOROHEXANAL | 52387-36-7 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. achmem.com [achmem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. trimaco.com [trimaco.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 6-Chlorohexanol MSDS/SDS | Supplier & Distributor [histry-chem.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the GHS Hazard Classification of 6-Chlorohexanal

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data Gaps and Scientific Inference

GHS Hazard Classification of 6-Chlorohexanal

6-Chlorohexanal is classified under the GHS as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This classification necessitates specific labeling to alert users to its potential hazards.

GHS Label Elements

The following pictograms, signal word, and hazard statements are required for labeling 6-Chlorohexanal:

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Table 1: GHS Hazard Classification and Precautionary Statements for 6-Chlorohexanal [1]

| Classification | Code | Statement |

| Hazard Class | Skin Irrit. 2 | Causes skin irritation |

| Eye Irrit. 2A | Causes serious eye irritation | |

| STOT SE 3 | May cause respiratory irritation | |

| Hazard Statements | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P332+P317 | If skin irritation occurs: Get medical help. | |

| P337+P317 | If eye irritation persists: Get medical help. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile: An Evidence-Based Approach

Due to the absence of direct toxicological data for 6-Chlorohexanal, this section provides an analysis based on the known toxicological profiles of its structural analogues: hexanal (an aldehyde) and chloroethane (a chlorinated hydrocarbon).

Acute Toxicity

Direct LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for 6-Chlorohexanal are not available.

-

Oral: Based on data for hexanal , which has an oral LD50 in rats of 4890 mg/kg, 6-Chlorohexanal is expected to have low acute oral toxicity.

-

Dermal: The dermal LD50 for hexanal in rabbits is >5000 mg/kg, suggesting low acute dermal toxicity for 6-Chlorohexanal.

-

Inhalation: Data for chloroethane indicates that it has low acute inhalation toxicity. It is reasonable to infer that 6-Chlorohexanal would also exhibit low acute toxicity via this route.

Skin and Eye Irritation

The GHS classification of 6-Chlorohexanal as a skin and eye irritant is consistent with the properties of both aldehydes and chlorinated hydrocarbons. Aldehydes are known to be irritating to the skin and mucous membranes.

Respiratory Irritation

The classification of 6-Chlorohexanal as a respiratory irritant is supported by the known properties of aldehydes, which can cause irritation to the respiratory tract upon inhalation.

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

-

Mutagenicity: Aldehydes as a class of compounds are known to have mutagenic properties due to their ability to react with DNA.[2][3] Therefore, it is prudent to handle 6-Chlorohexanal as a potential mutagen.

-

Carcinogenicity: Some chlorinated hydrocarbons have been shown to be carcinogenic in animal studies.[4] The carcinogenic potential of 6-Chlorohexanal is unknown, but caution is warranted based on its chemical class.

-

Reproductive Toxicity: There is no specific data on the reproductive toxicity of 6-Chlorohexanal. Some aldehydes have been associated with adverse reproductive effects.[5]

Physicochemical Properties and Their Impact on Hazard Profile

While specific experimental data for 6-Chlorohexanal is limited, its structure allows for the prediction of its general physicochemical properties and their relevance to its hazard profile.

-

Reactivity: The aldehyde functional group in 6-Chlorohexanal makes it susceptible to oxidation and polymerization reactions.[6][7] The presence of a chlorine atom can also influence its reactivity. It is expected to be more reactive than a simple alkane but less reactive than more complex aldehydes.[8]

-

Stability: Aldehydes can be unstable and may polymerize on standing, especially in the presence of acids or bases.[6][7] The chlorinated nature of the molecule may also affect its stability. It should be stored in a cool, dry place, away from incompatible materials.

Experimental Protocols for GHS Hazard Determination

The following section outlines the principles of standardized experimental protocols, based on OECD guidelines, that would be used to determine the GHS hazard classification of a substance like 6-Chlorohexanal.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.

Methodology:

-

Preparation of RhE Tissue: Three-dimensional human epidermis models are cultured.

-

Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the cell viability of the tissues is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: The chemical is classified as a skin irritant if the cell viability is below a certain threshold.

Causality and Trustworthiness: This method is based on the principle that irritant chemicals will cause cytotoxicity in the epidermal cells. The use of a standardized, validated RhE model provides a reliable and reproducible in vitro system that mimics the key aspects of in vivo skin irritation. The protocol includes positive and negative controls to ensure the validity of each experiment.

Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 405)

This in vivo test is typically performed in albino rabbits to assess the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used.

-

Application of Test Substance: A single dose of the test substance is applied to the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring of Ocular Lesions: The degree of eye irritation is scored based on the severity of corneal opacity, iritis, and conjunctival redness and chemosis.

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Causality and Trustworthiness: This method directly assesses the biological response of the eye to a chemical insult. The standardized scoring system and observation schedule provide a systematic and reproducible way to evaluate eye irritation potential. The use of control eyes and a sufficient number of animals helps to ensure the statistical validity of the results.

Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation)

While there is no single, specific OECD guideline for respiratory irritation, the assessment is typically based on a weight-of-evidence approach using data from various sources, including:

-

Human experience: Reports of respiratory irritation in humans exposed to the substance.

-

Animal studies: Observations of respiratory tract irritation in acute and repeated dose toxicity studies.

-

In vitro studies: Data from in vitro models of the respiratory tract.

Diagram: GHS Hazard Communication Workflow

Caption: Workflow for GHS hazard identification, classification, and communication.

Safe Handling and Emergency Procedures

Given the GHS classification, the following handling and emergency procedures are recommended:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Diagram: Logic for PPE Selection

Caption: Logic for selecting appropriate PPE based on identified hazards.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643049, 6-Chlorohexanal. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74828, 6-Chloro-1-hexanol. Retrieved from [Link].

-

Histry Chem (2023). 6-Chlorohexanol MSDS/SDS. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82468, 6-Chlorohexan-2-one. Retrieved from [Link].

-

Carl Roth (2023). Safety Data Sheet: Hexanal. Retrieved from [Link].

-

Organisation for Economic Co-operation and Development (2013). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link].

-

Organisation for Economic Co-operation and Development (2017). OECD Guideline for the Testing of Chemicals 405: Acute Eye Irritation/Corrosion. Retrieved from [Link].

-

Organisation for Economic Co-operation and Development (2002). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link].

-

Organisation for Economic Co-operation and Development (2018). Series on Testing and Assessment, No. 116: Guidance Document on the Design and Conduct of Chronic Toxicity and Carcinogenicity Studies. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). Aldehyde-Associated Mutagenesis—Current State of Knowledge. Retrieved from [Link].

-

National Center for Biotechnology Information (1980). Chlorinated hydrocarbons and cancer: epidemiologic aspects. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (2021). Toxicological Profile for Chloroethane. Retrieved from [Link].

-

Khan Academy (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link].

-

Wikipedia (2024). Aldehyde. Retrieved from [Link].

-

Michigan State University Department of Chemistry (n.d.). Aldehydes and Ketones. Retrieved from [Link].

-

National Center for Biotechnology Information (2021). The association between aldehydes exposure and female infertility: A cross-sectional study from NHANES. Retrieved from [Link].

Sources

- 1. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde-Associated Mutagenesis─Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chlorinated hydrocarbons and cancer: epidemiologic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The association between aldehydes exposure and female infertility: A cross-sectional study from NHANES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde - Wikipedia [en.wikipedia.org]

- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 8. Khan Academy [khanacademy.org]

Methodological & Application